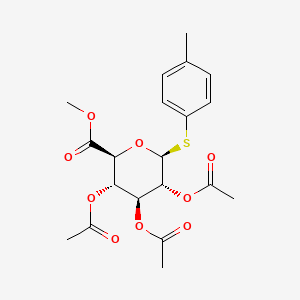
(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C20H24O9S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H26O7S, with a molecular weight of 382.46 g/mol. The structure features a tetrahydropyran ring substituted with methoxycarbonyl and p-tolylthio groups, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds similar to tetrahydropyrans exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the methoxycarbonyl group in this compound may enhance its electron-donating ability, contributing to its antioxidant capacity.
Antimicrobial Properties
Studies have shown that derivatives of tetrahydropyrans possess antimicrobial activity against various bacterial strains. The p-tolylthio group is hypothesized to play a role in disrupting microbial cell membranes or inhibiting essential microbial enzymes.
Neuroprotective Effects
Tetrahydropyran derivatives have been investigated for their neuroprotective effects. In particular, compounds with similar structures have demonstrated promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve modulation of neurotransmitter levels or reduction of neuroinflammation.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of several tetrahydropyran derivatives using DPPH and ABTS assays. The results indicated that compounds with methoxycarbonyl substitutions exhibited higher radical scavenging activities compared to their non-substituted counterparts.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| (2S,3S,4S,5R,6S)-2-(methoxycarbonyl)... | 15.4 | 12.3 |
| Control (ascorbic acid) | 8.7 | 9.1 |
Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for both types of bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxycarbonyl group may facilitate hydrogen atom transfer.
- Membrane Disruption : The hydrophobic p-tolylthio group could integrate into microbial membranes.
- Neurotransmitter Modulation : Potential interaction with neurotransmitter receptors may enhance synaptic transmission.
特性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-10-6-8-14(9-7-10)30-20-18(28-13(4)23)16(27-12(3)22)15(26-11(2)21)17(29-20)19(24)25-5/h6-9,15-18,20H,1-5H3/t15-,16-,17-,18+,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYVAPDYNZFSU-CBNQQXHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














